molecular formula C21H38O7 B12296145 Erythronolide A, 12-deoxy- CAS No. 19270-26-9

Erythronolide A, 12-deoxy-

Cat. No.: B12296145
CAS No.: 19270-26-9
M. Wt: 402.5 g/mol
InChI Key: ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
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Description

Erythronolide A, 12-deoxy- is a macrolide compound that serves as a precursor to several antibiotics, including erythromycin. It is characterized by its complex structure, which includes multiple stereogenic centers. This compound is significant in the field of medicinal chemistry due to its role in the synthesis of antibiotics that are effective against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythronolide A, 12-deoxy- involves several key steps, including the use of chiral building blocks and stereoselective reactions. One notable method involves the activation of a precursor molecule followed by diastereoselective 1,3-dipolar cycloaddition . The synthesis starts with simple chirons, such as alcohols, which undergo functional group manipulations and cycloadditions to form the desired macrolide structure .

Industrial Production Methods: Industrial production of Erythronolide A, 12-deoxy- typically involves the cultivation of erythromycin-producing strains of Streptomyces erythreus under aerobic conditions. This biotechnological approach leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Erythronolide A, 12-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different derivatives with enhanced biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of Erythronolide A, 12-deoxy-, which can exhibit different pharmacological properties .

Properties

IUPAC Name

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275990
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3225-82-9, 19270-26-9
Record name Erythronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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